molecular formula C9H7F3O3 B2660950 4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid CAS No. 2091401-77-1

4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid

Cat. No.: B2660950
CAS No.: 2091401-77-1
M. Wt: 220.147
InChI Key: BPEANDIAQOSABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethyl, fluoro, and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid derivative. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the development of environmentally benign difluorocarbene reagents has streamlined the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nucleophile-substituted derivatives .

Scientific Research Applications

4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it useful in biological studies and drug development.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of advanced materials with improved chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 4-(Trifluoromethyl)-5-fluoro-2-methoxybenzoic acid

Uniqueness

4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid is unique due to the specific combination of difluoromethyl, fluoro, and methoxy groups attached to the benzoic acid core. This unique structure imparts distinct chemical and biological properties, such as enhanced metabolic stability and bioavailability, compared to other similar compounds .

Properties

IUPAC Name

4-(difluoromethyl)-5-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-3-4(8(11)12)6(10)2-5(7)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEANDIAQOSABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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